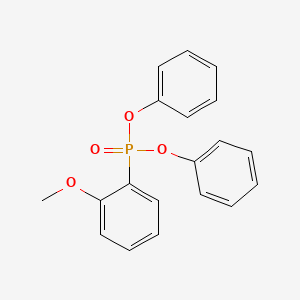

Diphenyl (2-methoxyphenyl)phosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

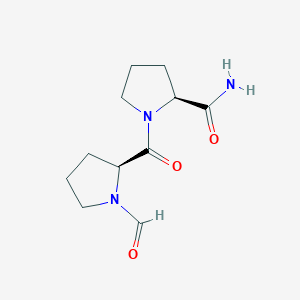

ジフェニル(2-メトキシフェニル)ホスホネートは、分子式C19H17O3Pの有機リン化合物です。これは、リン原子が2つのフェニル基と1つの2-メトキシフェニル基に結合したホスホネートエステルです。

製法

合成経路と反応条件

ジフェニル(2-メトキシフェニル)ホスホネートは、いくつかの方法で合成できます。一般的なアプローチの1つは、ジフェニルホスフィンオキシドを、トリエチルアミンなどの塩基の存在下で2-メトキシフェニルクロリドと反応させることです。この反応は通常、穏やかな条件下で進行し、目的のホスホネートエステルが得られます。

別の方法は、アルブゾフ反応です。この反応では、トリアルキルホスファイトがアリールハロゲン化物と反応してホスホネートエステルが生成されます。 この反応は、しばしばパラジウム錯体によって触媒され、マイクロ波照射下で行うことで反応速度と収率を向上させることができます .

工業的生産方法

ジフェニル(2-メトキシフェニル)ホスホネートの工業的生産には、上記の方法を使用した大規模合成が関与する場合があります。方法の選択は、コスト、試薬の入手可能性、最終製品の目的とする純度などの要因によって異なります。温度、溶媒、触媒など、反応条件の最適化は、効率的な工業的生産に不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

Diphenyl (2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.

Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the phosphonate ester. This reaction is often catalyzed by a palladium complex and can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.

化学反応の分析

反応の種類

ジフェニル(2-メトキシフェニル)ホスホネートは、以下を含むさまざまな化学反応を起こします。

置換反応: メトキシ基が他の求核剤に置き換わる求核置換反応に参加できます。

酸化と還元: 化合物中のリン原子は、酸化されてホスフィンオキシドを形成したり、還元されてホスフィンを形成したりできます。

カップリング反応: ブッフワルト・ハートウィッグ反応、鈴木・宮浦反応、ヘック反応などのクロスカップリング反応に適しています.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、パラジウム触媒、トリエチルアミンなどの塩基、さまざまな求核剤などがあります。反応条件は、通常、中程度の温度と不活性雰囲気で、不要な副反応を防ぎます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、鈴木・宮浦カップリング反応では、ジフェニル(2-メトキシフェニル)ホスホネートのアリール基と別のアリールまたはビニル基のカップリングによって形成されるビアリール化合物が生成されます。

科学研究への応用

ジフェニル(2-メトキシフェニル)ホスホネートは、いくつかの科学研究に適用されています。

科学的研究の応用

作用機序

ジフェニル(2-メトキシフェニル)ホスホネートの触媒反応における作用機序は、リン原子が遷移金属に配位し、反応性中間体の形成を促進することです。 この配位は、金属中心の反応性を高め、さまざまな有機変換の効率的な触媒作用を可能にします .

生物系では、化合物の誘導体は、特定の酵素や受容体と相互作用して、その活性を調節する可能性があります。 正確な分子標的と経路は、誘導体の特定の構造とその目的の用途によって異なります .

類似化合物との比較

類似化合物

ジフェニル(2-メトキシフェニル)ホスホネートに類似した化合物には、以下が含まれます。

ジフェニルホスフィン: リン原子に2つのフェニル基が結合した関連化合物です。

トリフェニルホスフィン: リン原子に3つのフェニル基が結合しています。

ジフェニル(2-ヒドロキシフェニル)ホスホネート: メトキシ基の代わりにヒドロキシ基を持つ類似の構造です.

独自性

ジフェニル(2-メトキシフェニル)ホスホネートは、メトキシ基の存在により、その反応性と配位特性に影響を与える可能性があるため、独自性があります。 この官能基は、化合物の溶解度と安定性を高めることができ、触媒作用や材料科学における特定の用途に適しています .

特性

CAS番号 |

676565-75-6 |

|---|---|

分子式 |

C19H17O4P |

分子量 |

340.3 g/mol |

IUPAC名 |

1-diphenoxyphosphoryl-2-methoxybenzene |

InChI |

InChI=1S/C19H17O4P/c1-21-18-14-8-9-15-19(18)24(20,22-16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-15H,1H3 |

InChIキー |

YMZWDCAICMWMQI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)

![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)

![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)

![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)